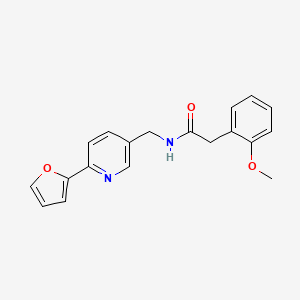

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-23-17-6-3-2-5-15(17)11-19(22)21-13-14-8-9-16(20-12-14)18-7-4-10-24-18/h2-10,12H,11,13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGBDSPXEDPEPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)NCC2=CN=C(C=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the pyridine ring: This often involves the condensation of aldehydes or ketones with ammonia or amines.

Coupling of the furan and pyridine rings: This step may involve cross-coupling reactions such as Suzuki or Heck coupling.

Introduction of the methoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

Formation of the acetamide linkage: This typically involves the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridine ring can be reduced to piperidine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be used for substitution reactions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted phenylacetamides.

Scientific Research Applications

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Functional Insights

- Anti-Cancer Potential: Compounds with methoxyphenylacetamide motifs, such as 39 (N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide), exhibit notable anti-cancer activity against HCT-1, MCF-7, and other cell lines . The target compound’s 2-methoxyphenyl group may confer similar cytotoxic properties.

- Enzyme Inhibition : Pyridine-containing acetamides like 5RH3 and 5RGZ () bind to SARS-CoV-2 main protease via interactions with HIS163 and ASN142 . The target’s pyridine-furan core could facilitate analogous binding modes in enzyme targets.

Physicochemical Properties

- Solubility : The furan oxygen and methoxy group may enhance aqueous solubility compared to chlorophenyl or trifluoromethyl derivatives (e.g., 5l , 9 ), which are more lipophilic .

- Thermal Stability : Melting points for analogs range from 80°C to 218°C, influenced by substituents. The target’s furan-pyridine system may result in a moderate melting point (~100–150°C), aligning with 5m (80–82°C) .

Biological Activity

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C16H16N2O2

IUPAC Name: this compound

The compound features a furan ring and a pyridine moiety, which are known to enhance biological activity through various mechanisms. Its structural components suggest potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors.

-

Cytochrome P450 2A6 Interaction:

- The compound has been shown to interact with Cytochrome P450 2A6, enhancing the hydroxylation of prodrugs like cyclophosphamide. This interaction potentially increases the efficacy of these anticancer agents by facilitating their metabolic activation.

- Antimicrobial Activity:

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Case Studies

-

Case Study on Antitumor Activity:

- A study investigated the efficacy of this compound in enhancing the effects of cyclophosphamide in various cancer cell lines. The results demonstrated a synergistic effect, increasing the overall therapeutic index of cyclophosphamide when co-administered with the compound.

- Case Study on Antimicrobial Effects:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of structurally similar acetamides typically involves multi-step reactions, such as substitution, reduction, and condensation. For example:

-

Substitution : Reacting halogenated intermediates (e.g., 3-chloro-4-fluoronitrobenzene) with heterocyclic alcohols (e.g., pyridinemethanol) under alkaline conditions .

-

Reduction : Iron powder in acidic conditions reduces nitro groups to amines .

-

Condensation : Use of coupling agents (e.g., DCC or EDCI) for amide bond formation between anilines and carboxylic acids .

-

Key Parameters : Solvent polarity (e.g., DMF vs. acetonitrile), temperature (room temp. vs. reflux), and catalyst choice (e.g., DMAP) significantly affect yield and purity.

Example Reaction Optimization Step ------ Substitution Reduction Condensation

Q. What analytical techniques are critical for validating the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyridine-furan linkage and methoxyphenyl substitution .

- HPLC : Purity assessment (>95% required for biological assays) using C18 columns with UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyridine or furan rings) impact biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies can be guided by:

-

Comparative Analysis : Analogues with halogen (Cl, F) or electron-withdrawing groups (CN) on the phenyl ring show enhanced binding to enzymes like kinases .

-

Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets (e.g., COX-2 or EGFR) based on methoxy group positioning .

-

Data from Analogues : For example, replacing the furan with thiophene reduces solubility but increases lipophilicity, altering membrane permeability .

SAR Trends for Analogues Substituent ------------- 2-Methoxy Furan → Thiazole

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms. Normalize data using positive controls (e.g., doxorubicin for cytotoxicity).

- Compound Purity : Impurities >5% skew results. Cross-validate with independent synthesis batches .

- Solvent Effects : DMSO concentration >0.1% may inhibit certain targets. Use standardized protocols from repositories like PubChem .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?

- Methodological Answer :

- pH Adjustment : Stabilize the acetamide bond by buffering solutions at pH 6.5–7.5 to prevent hydrolysis .

- Lyophilization : Formulate with cyclodextrins or PEG to enhance solubility and shelf-life .

- Degradation Studies : Monitor via LC-MS under accelerated conditions (40°C/75% RH) to identify breakdown products .

Research Design Considerations

Q. What in silico tools are recommended for predicting metabolic pathways of this compound?

- Methodological Answer :

- Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., demethylation of the methoxy group).

- CYP450 Interactions : Predict inhibition/induction risks using docking simulations with CYP3A4/2D6 homology models .

Q. How can reaction mechanisms for key synthetic steps (e.g., furan-pyridine coupling) be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor intermediates via in situ FTIR or Raman spectroscopy .

- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in the furan ring .

- DFT Calculations : Gaussian 09 simulations map energy barriers for transition states in cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.